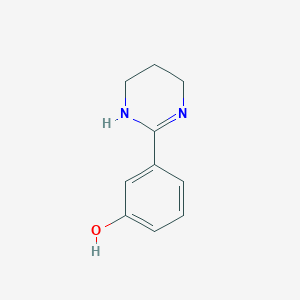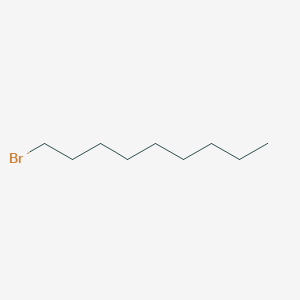
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Vue d'ensemble
Description
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a chemical compound with the molecular formula C13H12O4 . It is a white to yellow powder or crystal . The compound has a molecular weight of 232.238 .
Molecular Structure Analysis
The InChI code for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is 1S/C13H12O4/c1-15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one has a density of 1.3±0.1 g/cm3, a boiling point of 488.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 61.6±0.4 cm3, and a molar volume of 179.7±5.0 cm3 .Applications De Recherche Scientifique
Biomass-Derived Chemical Synthesis
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: can be utilized in the synthesis of biomass-derived feedstocks for the polymer and fuels industries . This compound can be derived from 5-hydroxymethylfurfural (HMF), which is a key platform chemical for producing high molecular weight chemicals used in polymers, pigments, and petroleum industries .
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 5-hydroxymethylfurfural, which is structurally related to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one , have been explored for their potential use in drug development and synthesis of complex molecules .
Materials Science
This compound has applications in materials science, particularly in the development of polysilsesquioxane materials, which are organic–inorganic hybrids with a wide range of properties and applications in nano-engineering and micromolecular science .
Environmental Science
In environmental science, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one can contribute to the production of nanozymes, which are inorganic nanoparticles with enzyme-like properties used for environmental pollutant detection and treatment .
Energy Production
The compound plays a role in energy production by serving as a building block for the synthesis of 5-hydroxymethylfurfural (HMF), which is used in the production of liquid fuels and polymers derived from biomass, thus contributing to sustainable energy solutions .
Agriculture
In agriculture, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one can be part of the process for creating biochar, which is used for soil health management, enhancing agricultural productivity, and managing nutrient-deficient soils .
Food Industry
The compound’s derivatives are significant in the food industry, particularly in the integration process with high fructose corn syrup infrastructure, demonstrating its role in the sustainable production of food additives and sweeteners .
Cosmetics
While direct applications in cosmetics for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one are not explicitly documented, related compounds like benzylic viologen dendrimers have been reviewed for their synthesis and applications, including potential use in cosmetic formulations .
Safety and Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358528 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
CAS RN |
15771-06-9 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

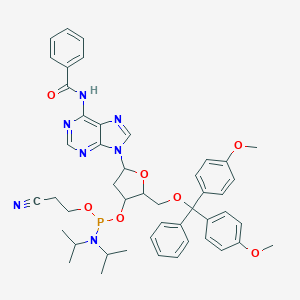
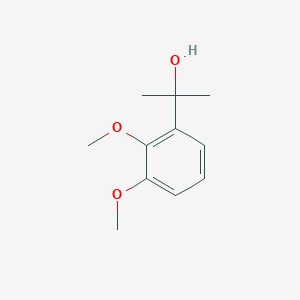
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

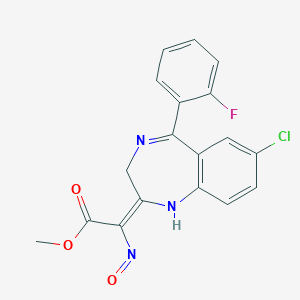
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

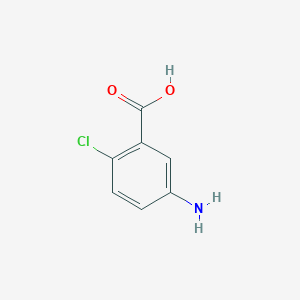
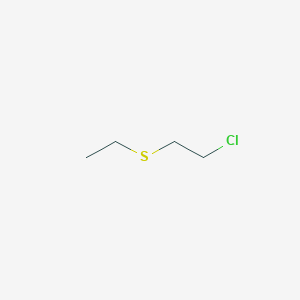
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
